Cyclanoline iodide

Description

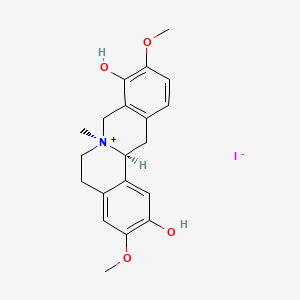

Cyclanoline iodide (C₂₀H₂₄NO₃·I) is a bisbenzylisoquinoline alkaloid predominantly isolated from Stephania tetrandra and related species. Structurally, it consists of two benzylisoquinoline moieties linked by a berberine bridge, with hydroxyl and methoxy groups enhancing its polarity and water solubility . Unlike its analogs tetrandrine and fangchinoline, cyclanoline is classified as a protoberberine alkaloid, which confers distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.HI/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21;/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23);1H/t16-,21-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZMCTQXCZYFMH-ZOEDVAEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=C(C2)C(=C(C=C4)OC)O)O)OC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24INO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase and butyrylcholinesterase, play a significant role in the breakdown of acetylcholine, a neurotransmitter essential for muscle function and cognitive processes. Inhibitors of these enzymes are valuable in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Inhibitory Activity of Cyclanoline Iodide

Research has demonstrated that this compound exhibits weak inhibitory activity against both acetylcholinesterase and butyrylcholinesterase. The reported IC50 values for this compound are approximately 105.6 µM for acetylcholinesterase and 246.65 µM for butyrylcholinesterase, indicating that while it does have some inhibitory effect, it is significantly less potent compared to established inhibitors like galanthamine, which has IC50 values around 2.46 µM for acetylcholinesterase .

Structure-Activity Relationship

The structure of this compound influences its biological activity. Studies have indicated that modifications to the molecular structure can enhance inhibitory potency. For instance, derivatives containing specific functional groups have shown improved binding affinity to cholinesterases, suggesting avenues for the development of more effective inhibitors based on the cyclanoline framework .

Potential Therapeutic Uses

Given its cholinesterase inhibitory properties, this compound may have potential applications in pharmacology, particularly in the treatment of cognitive disorders. However, its relatively low potency necessitates further research to explore structural modifications that could enhance its effectiveness as a therapeutic agent.

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other known cholinesterase inhibitors. The following table summarizes the IC50 values of various compounds:

| Compound | IC50 (µM) - Acetylcholinesterase | IC50 (µM) - Butyrylcholinesterase |

|---|---|---|

| This compound | 105.6 | 246.65 |

| Galanthamine | 2.46 | 49.82 |

| Chelerythrine | 0.72 | 2.15 |

| Fangchinoline | 2.58 | N/A |

This table highlights that while this compound has some activity against cholinesterases, it is less effective than several other compounds currently under investigation .

Case Studies and Research Findings

Several studies have investigated the properties and potential applications of this compound:

- A study examining various isoquinoline alkaloids found that while cyclanoline exhibited weak inhibition against cholinesterases, other compounds like chelerythrine showed significantly higher activity .

- Another investigation into structural analogs indicated that modifications to cyclanoline could lead to enhanced inhibitory effects, suggesting a pathway for drug development .

Chemical Reactions Analysis

Chemical Reactions of Cyclanoline Iodide

This compound, a quaternary ammonium compound derived from the alkaloid cyclanoline, has garnered attention for its unique chemical properties and potential applications. This article delves into the chemical reactions associated with this compound, focusing on its interactions, reaction mechanisms, and relevant data.

Reactions Involving this compound

This compound participates in several key reactions, particularly involving iodine and iodide species. The following sections detail significant reactions and their mechanisms.

1.2.1 Reaction with Iodine

This compound can undergo oxidation reactions with iodine, leading to the formation of various iodine species. The general reaction can be summarized as follows:

This reaction typically results in the formation of iodinated derivatives of cyclanoline, which may exhibit altered biological activity compared to the parent compound.

1.2.2 Interaction with Aqueous Iodide

This compound can react with aqueous iodide ions under specific conditions, particularly in the presence of oxidizing agents like ozone or hydrogen peroxide. The reaction can be represented as:

This reaction is crucial in understanding the oxidative potential of this compound in environmental chemistry and its implications for iodine cycling in natural systems .

Kinetic Studies

Recent studies have explored the kinetics of this compound's reactions, particularly focusing on its interaction with iodate ions. The following empirical model has been proposed for the reaction rate:

Where is the rate constant that depends on ionic strength and concentration of reactants .

1.4.1 Reaction Products of this compound with Iodine

| Reactant | Product | Observations |

|---|---|---|

| This compound + I₂ | Iodinated Cyclanoline Derivative | Changes in color; biological activity variations |

1.4.2 Kinetic Parameters for Reactions Involving this compound

| Parameter | Value | Description |

|---|---|---|

| Rate Constant $$ | ||

| k$$ | Variable (depends on conditions) | Influenced by temperature and ionic strength |

| Activation Energy | Estimated around 17 kcal/mol | Varies based on experimental conditions |

Comparison with Similar Compounds

Cyclanoline iodide is often studied alongside tetrandrine and fangchinoline due to their shared botanical origin and structural similarities. Below is a detailed comparison:

Structural Differences

Key Insight: Cyclanoline’s quaternary ammonium group and hydroxyl substitutions increase its polarity, reducing its ability to cross lipid membranes compared to tetrandrine and fangchinoline .

Pharmacokinetic Properties

Data from rat plasma studies after oral administration of Stephania tetrandra extract:

| Parameter | This compound | Fangchinoline | Tetrandrine |

|---|---|---|---|

| Cₘₐₓ (ng/mL) | 57.61 ± 6.26 | 84.56 ± 3.28 | 124.71 ± 16.08 |

| Tₘₐₓ (h) | 6.40 ± 3.16 | 10.17 ± 3.04 | 10.39 ± 3.04 |

| Elimination T₁/₂ (h) | 7.2 | 9.8 | 12.1 |

Key Findings :

- Tetrandrine and fangchinoline, being less polar, have prolonged circulation and higher bioavailability .

Q & A

Basic: What are the recommended methodologies for synthesizing Cyclanoline iodide with high purity, and how can potential by-products be characterized?

Answer:

Synthesis of this compound requires precise control of reaction conditions (e.g., stoichiometry, temperature, and solvent polarity). A typical approach involves nucleophilic substitution under inert atmospheres, followed by purification via column chromatography using gradient elution to isolate the target compound . Characterization should employ complementary techniques:

- 1H/13C NMR spectroscopy to verify molecular structure and detect impurities.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC-DAD/ELSD to quantify purity and identify by-products.

For by-product analysis, tandem MS/MS or preparative TLC can isolate secondary compounds for structural elucidation .

Basic: How should researchers design experiments to assess the in vitro pharmacological activity of this compound while minimizing cytotoxicity artifacts?

Answer:

Experimental design should include:

- Dose-response curves across a physiologically relevant concentration range (e.g., 1 nM–100 µM).

- Negative controls (vehicle-only treatments) and positive controls (known inhibitors/agonists).

- Cytotoxicity parallel assays (e.g., MTT or LDH release) to distinguish pharmacological effects from cell death.

Use orthogonal assays (e.g., calcium flux measurements and cAMP quantification) to confirm target engagement. Data should be normalized to cell viability metrics and analyzed using nonlinear regression models .

Advanced: What analytical strategies are effective in resolving contradictory reports about this compound's receptor binding affinities across different studies?

Answer:

Contradictions often arise from methodological variability. To address this:

- Meta-analysis of published values with strict inclusion criteria (e.g., assay type, temperature, buffer composition).

- Standardized binding assays using radioligand displacement (e.g., -labeled competitors) under controlled ionic strength and pH.

- Statistical reconciliation via Bland-Altman plots or hierarchical Bayesian modeling to account for inter-lab variability.

Cross-validate findings using surface plasmon resonance (SPR) to measure real-time binding kinetics .

Advanced: How can computational chemistry approaches be integrated with experimental data to elucidate this compound's structure-activity relationships (SAR)?

Answer:

- Molecular docking : Predict binding modes using homology-modeled targets (e.g., GPCRs) and validate with mutagenesis studies.

- Quantum mechanical calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends.

- MD simulations : Assess ligand-receptor stability over nanosecond timescales.

Correlate computational metrics (e.g., binding energies) with experimental IC values using multivariate regression. Prioritize synthetic analogs based on in silico predictions .

Advanced: What validation protocols are essential when developing novel analytical methods for quantifying this compound in complex biological matrices?

Answer:

Method validation should adhere to ICH Q2(R1) guidelines:

- Specificity : Demonstrate no interference from matrix components via LC-MS/MS.

- Linearity : Test over 3–5 orders of magnitude ().

- Accuracy/precision : Include spike-recovery experiments (±15% deviation acceptable).

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).

Validate stability under storage conditions (e.g., freeze-thaw cycles) and cross-check with orthogonal methods (e.g., ELISA) .

Basic: What are the critical parameters to control when determining this compound's solubility profile across different solvent systems?

Answer:

- Temperature : Use water baths or Peltier-controlled cells to maintain ±0.1°C accuracy.

- Ionic strength : Adjust with NaCl or buffer salts to mimic physiological conditions.

- Agitation : Standardize stirring rates (e.g., 500 rpm) to ensure equilibrium.

Quantify solubility via UV-Vis spectrophotometry or gravimetric analysis after vacuum filtration. Report values as mean ± SD from triplicate trials .

Advanced: How should researchers approach the systematic review of this compound's therapeutic potential while addressing publication bias in existing literature?

Answer:

- Follow PRISMA guidelines for literature screening and data extraction.

- Use funnel plots or Egger’s regression to detect publication bias.

- Perform sensitivity analyses by excluding low-quality studies (e.g., those lacking blinding or proper controls).

- Integrate unpublished data (e.g., clinical trial registries) and apply trim-and-fill methods to adjust effect sizes. Validate conclusions via cumulative meta-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.